molecular formula C30H31N3O4 B2553390 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide CAS No. 932524-66-8

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2553390
CAS No.: 932524-66-8
M. Wt: 497.595
InChI Key: FYQLIGLPPDASBT-UHFFFAOYSA-N
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Description

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dioxino Group: This step involves the cyclization of appropriate intermediates to form the dioxino ring.

    Attachment of the Amino Group: The 4-ethylphenylamino group is introduced through nucleophilic substitution reactions.

    Final Acetamide Formation: The acetamide group is attached via acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and dioxino rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to its quinoline core. Research in this area could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising for pharmaceutical development.

Industry

Industrially, the compound could be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and exhibit similar biological activities.

    Dioxino Compounds: Molecules containing the dioxino ring system, such as dioxin, have comparable structural features.

Uniqueness

What sets 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide apart is its combination of the quinoline and dioxino moieties, along with the specific functional groups attached. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-2-21-8-10-25(11-9-21)32-19-24-16-23-17-27-28(37-15-14-36-27)18-26(23)33(30(24)35)20-29(34)31-13-12-22-6-4-3-5-7-22/h3-11,16-18,32H,2,12-15,19-20H2,1H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQLIGLPPDASBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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